

An In-depth Technical Guide to the Physical Properties of 2-Methyloctanoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyloctanoic acid

Cat. No.: B036649

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyloctanoic acid, a branched-chain fatty acid, is a compound of interest in various scientific fields, including flavor and fragrance chemistry, and as a potential intermediate in pharmaceutical synthesis. A thorough understanding of its physical properties is crucial for its application in research and development. This technical guide provides a comprehensive overview of the key physical characteristics of **2-methyloctanoic acid**, complete with detailed experimental protocols for their determination.

Core Physical Properties

The physical properties of **2-Methyloctanoic acid** are summarized in the tables below. These values have been compiled from various chemical databases and supplier information. It is important to note that some values are estimated and may vary depending on the experimental conditions and purity of the sample.

Table 1: General and Molecular Properties

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₈ O ₂	[1][2]
Molecular Weight	158.24 g/mol	[1][2]
IUPAC Name	2-methyloctanoic acid	[1]
CAS Number	3004-93-1	[1][2][3]
Appearance	Colorless to pale yellow clear liquid (est.)	[4]

Table 2: Thermodynamic Properties

Property	Value	Source(s)
Boiling Point	253.00 to 254.00 °C @ 760.00 mm Hg (est.) 246.47°C (estimate)	[3][4]
Melting Point	Not available	[5]
Flash Point	265.00 °F (129.70 °C) (TCC, est.)	[4]
Vapor Pressure	0.006000 mmHg @ 25.00 °C (est.)	[4]

Table 3: Physicochemical Properties

Property	Value	Source(s)
Density	0.9113 g/cm ³ (rough estimate)	[3]
Refractive Index	1.4159 (estimate)	[3]
Solubility	Soluble in alcohol. Water: 195.5 mg/L @ 25 °C (est.)	[4]
pKa	4.82 ± 0.21 (Predicted)	[3]
LogP (o/w)	3.089 (est.)	[3][4]

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of liquid carboxylic acids like **2-Methyloctanoic acid**.

Determination of Boiling Point by Distillation

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

- Distillation flask
- Condenser
- Receiving flask
- Thermometer
- Heating mantle
- Boiling chips

Procedure:

- Place a measured volume of **2-Methyloctanoic acid** into the distillation flask, along with a few boiling chips to ensure smooth boiling.
- Set up the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
- Begin heating the flask gently with the heating mantle.
- Record the temperature at which the liquid begins to boil and the first drop of distillate is collected in the receiving flask. This is the initial boiling point.
- Continue to record the temperature as the distillation proceeds. The temperature at which most of the liquid distills is recorded as the boiling point.

- Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Determination of Density using a Pycnometer

Objective: To determine the mass per unit volume of the liquid.

Apparatus:

- Pycnometer (a specific gravity bottle)
- Analytical balance
- Water bath
- Thermometer

Procedure:

- Clean and dry the pycnometer thoroughly.
- Weigh the empty pycnometer on an analytical balance and record its mass (m_1).
- Fill the pycnometer with distilled water of a known temperature (e.g., 20°C) and weigh it again (m_2).
- Empty and dry the pycnometer.
- Fill the pycnometer with **2-Methyloctanoic acid** at the same temperature and weigh it (m_3).
- The density (ρ) of the sample is calculated using the following formula: $\rho_{\text{sample}} = [(m_3 - m_1) / (m_2 - m_1)] * \rho_{\text{water}}$ where ρ_{water} is the density of water at the experimental temperature.

Determination of Refractive Index using an Abbe Refractometer

Objective: To measure the extent to which light is bent when it passes through the liquid.

Apparatus:

- Abbe refractometer
- Constant temperature water bath
- Dropper
- Lens paper and ethanol for cleaning

Procedure:

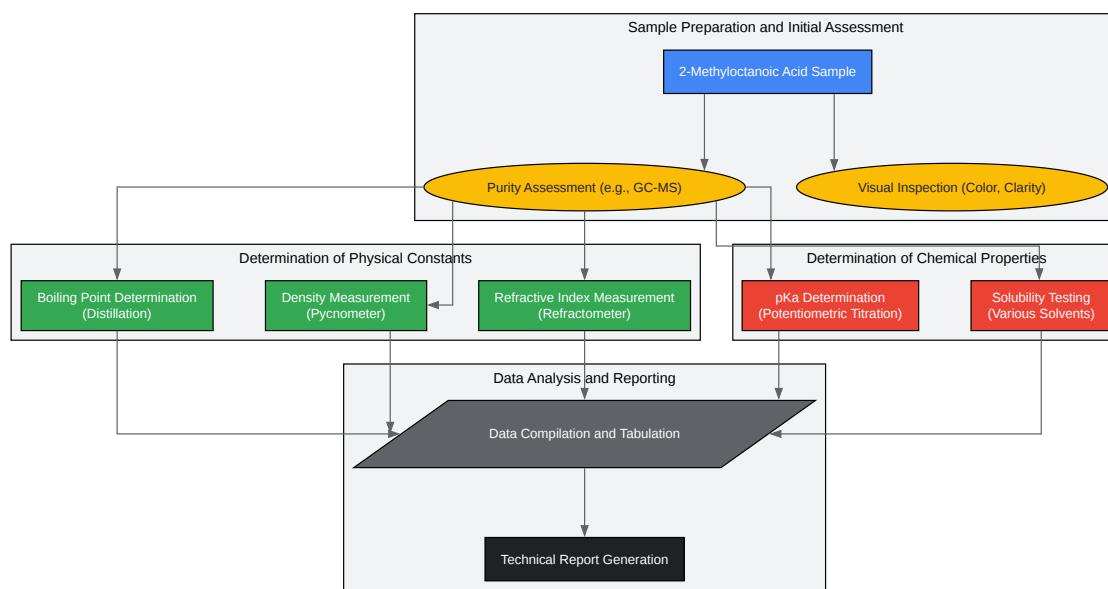
- Calibrate the Abbe refractometer using a standard liquid with a known refractive index.
- Ensure the prism of the refractometer is clean and dry.
- Place a few drops of **2-Methyloctanoic acid** onto the prism.
- Close the prism and allow the sample to reach the desired temperature, typically 20°C, by circulating water from the constant temperature bath.
- Adjust the refractometer to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.
- Read the refractive index from the scale.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant of the carboxylic acid.

Apparatus:

- pH meter with a glass electrode
- Burette
- Magnetic stirrer and stir bar
- Beaker


- Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

- Accurately weigh a sample of **2-Methyloctanoic acid** and dissolve it in a suitable solvent (e.g., a mixture of water and ethanol to ensure solubility).
- Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution.
- Record the initial pH of the solution.
- Begin titrating with the standardized NaOH solution from the burette, adding small increments.
- Record the pH after each addition of the titrant.
- Continue the titration past the equivalence point.
- Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
- The equivalence point is the point of steepest inflection on the curve.
- The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the physical characterization of **2-Methyloctanoic acid**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the physical characterization of **2-Methyloctanoic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. batman.edu.tr [batman.edu.tr]
- 2. scribd.com [scribd.com]
- 3. calnesia.com [calnesia.com]
- 4. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of 2-Methyloctanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b036649#physical-properties-of-2-methyloctanoic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com